molecular formula C18H11F3N4O3S B2598886 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226433-13-1

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2598886
CAS No.: 1226433-13-1
M. Wt: 420.37
InChI Key: AZEQBZKVAIAYMX-UHFFFAOYSA-N
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Description

The compound “2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” is a chemical compound with the molecular formula C18H11F3N4O3S and a molecular weight of 420.37. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The specific structure analysis for this compound is not available in the retrieved information.

Scientific Research Applications

Electrochemical and Optical Properties

A study discusses the synthesis of a novel monomer, which shares structural similarities with the compound , for electrochemical copolymerization. This process, involving 2-(3-nitrophenyl)-4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole (BIMN) and 3,4-ethylenedioxythiophene (EDOT), highlights the application of such compounds in developing materials with lower oxidation potential, lower bandgap, and higher optical contrast. These properties are critical in fields like organic electronics and electrochromic devices, suggesting potential research avenues for the specified compound in enhancing electrochemical and optical material performance (Soylemez et al., 2015).

Photochemical Synthesis

Another relevant study explores the photochemical synthesis of 4(5)-nitro-2-arylimidazoles, showcasing the potential of related compounds in photochemical reactions. The use of irradiation to achieve the coupling of 4(5)-nitro-2-iodoimidazole with various aromatic partners, including benzene and thiophene derivatives, points to the utility of similar nitrophenyl-imidazole compounds in synthesizing novel organic molecules. This process could be of interest in developing new pharmaceuticals, agrochemicals, and organic materials (D’Auria et al., 1998).

Catalysis and Reaction Mechanisms

Investigations into the catalysis of ester aminolysis in aprotic solvents reveal the catalytic abilities of imidazole derivatives, similar to the specified compound. These findings illuminate the role of such compounds in enhancing reaction rates and efficiency, particularly in nucleophilic substitution reactions. This has implications for synthetic chemistry, where optimizing reaction conditions and catalysis is crucial for developing more efficient and sustainable chemical synthesis processes (Neuvonen, 1988).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and applications in drug development.

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4O3S/c19-18(20,21)28-15-6-4-13(5-7-15)24-16(11-23-17(24)29-9-8-22)12-2-1-3-14(10-12)25(26)27/h1-7,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEQBZKVAIAYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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